molecular formula C53H93N7O13 B13710444 cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]

cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]

Cat. No.: B13710444
M. Wt: 1036.3 g/mol
InChI Key: MCIBIKGNEXKPGE-FOIMPGOESA-N
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Description

Cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] is a synthetic cyclic peptide. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

    Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus.

Industrial Production Methods

Industrial production of cyclic peptides often involves large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, with rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] can undergo various chemical reactions, including:

    Oxidation: Involving reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the peptide and the reaction conditions used.

Scientific Research Applications

Cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide cyclization and stability.

    Biology: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.

    Medicine: Explored for drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(D-Leu-D-Pro): Another cyclic peptide with similar stability and bioactivity.

    Cyclo(L-Leu-D-Pro): Known for its use in peptide screening and functional analysis.

    Cyclo(Val-Pro): Frequently detected in microbial cultures and studied for its biological activity.

Uniqueness

Cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val] is unique due to its specific sequence and the presence of isononyl groups, which may impart distinct properties compared to other cyclic peptides.

Properties

Molecular Formula

C53H93N7O13

Molecular Weight

1036.3 g/mol

IUPAC Name

3-[(2R,5S,8S,11R,14S,17S,20R,23S)-17-(carboxymethyl)-2-(11-methyldodecyl)-8,11,20,23-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24-octaoxo-14-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclotetracos-5-yl]propanoic acid

InChI

InChI=1S/C53H93N7O13/c1-30(2)21-19-17-15-13-14-16-18-20-22-42-51(70)54-36(23-24-43(61)62)46(65)55-37(25-31(3)4)47(66)57-39(27-33(7)8)50(69)60-45(35(11)12)52(71)58-40(29-44(63)64)49(68)56-38(26-32(5)6)48(67)59-41(28-34(9)10)53(72)73-42/h30-42,45H,13-29H2,1-12H3,(H,54,70)(H,55,65)(H,56,68)(H,57,66)(H,58,71)(H,59,67)(H,60,69)(H,61,62)(H,63,64)/t36-,37-,38+,39+,40-,41-,42+,45-/m0/s1

InChI Key

MCIBIKGNEXKPGE-FOIMPGOESA-N

Isomeric SMILES

CC(C)CCCCCCCCCC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O

Canonical SMILES

CC(C)CCCCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O

Origin of Product

United States

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